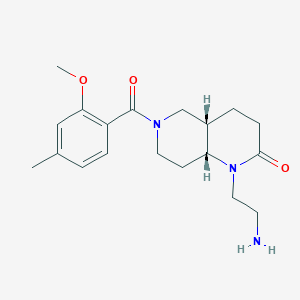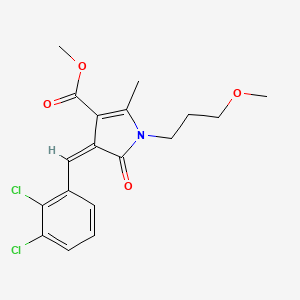
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide, also known as CDMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CDMIA is a member of the acrylamide family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Applications De Recherche Scientifique
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is not fully understood, but it is believed to act through multiple pathways. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to inhibit the activity of the NF-κB pathway, a key regulator of inflammation. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to induce cell cycle arrest and inhibit cell proliferation. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has also been shown to reduce the production of inflammatory cytokines in immune cells, leading to a reduction in inflammation. In bacterial cells, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported to disrupt the bacterial cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is its broad spectrum of biological activities, which makes it a potential candidate for the development of drugs for a range of diseases. Another advantage is its relatively simple synthesis method. However, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. One area of interest is the development of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide in more detail, which could lead to the development of more effective drugs based on 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. Finally, further research is needed to investigate the potential applications of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide in the treatment of other diseases, such as infectious diseases and neurological disorders.
Méthodes De Synthèse
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylindole-3-carboxaldehyde in the presence of sodium hydroxide to form the intermediate compound. The intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form the final product, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. The synthesis of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13-17(16-6-4-5-7-18(16)23-13)10-14(12-22)21(25)24-19-11-15(26-2)8-9-20(19)27-3/h4-11,23H,1-3H3,(H,24,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRCWDLURPTIBO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5499815.png)
![2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}ethyl 4-methylbenzoate](/img/structure/B5499822.png)
![N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499837.png)
![N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide](/img/structure/B5499841.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499842.png)

![1-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5499853.png)
![N-(1-phenylethyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5499861.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5499869.png)
![3-(2-methoxyethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5499876.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5499889.png)

![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5499904.png)
![N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide](/img/structure/B5499910.png)